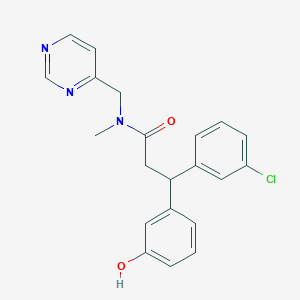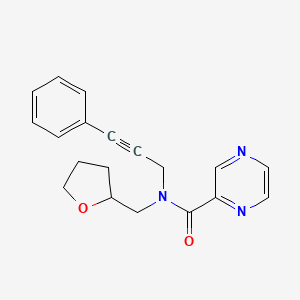![molecular formula C13H11BrO5 B6024726 5-[3-(5-bromo-2-furyl)-2-propen-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B6024726.png)
5-[3-(5-bromo-2-furyl)-2-propen-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(5-bromo-2-furyl)-2-propen-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as BRB-2, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is of particular interest due to its unique chemical structure, which allows it to interact with various biological systems in a specific and controlled manner. In
Scientific Research Applications
5-[3-(5-bromo-2-furyl)-2-propen-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of this molecule is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and is able to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for use in cancer treatment.
Another area of research where this compound has shown promise is in the field of neurodegenerative diseases. Studies have shown that this compound is able to protect neurons from damage caused by oxidative stress, which is a key factor in the development of diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to improve cognitive function in animal models of these diseases.
Mechanism of Action
The mechanism of action of 5-[3-(5-bromo-2-furyl)-2-propen-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. Additionally, this compound has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects that make it a promising candidate for use in scientific research. Studies have shown that this compound is able to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and protect neurons from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-[3-(5-bromo-2-furyl)-2-propen-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione in scientific research is its specificity. Due to its unique chemical structure, this compound is able to interact with specific biological systems in a controlled manner, making it a valuable tool for studying various cellular processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
One potential limitation of using this compound in laboratory experiments is its potential toxicity. While studies have shown that this compound is relatively non-toxic at low concentrations, higher concentrations may have adverse effects on cellular function. Additionally, the specific effects of this compound may vary depending on the cell type and experimental conditions used.
Future Directions
There are a number of future directions for the study of 5-[3-(5-bromo-2-furyl)-2-propen-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione. One area of research that shows promise is the development of novel cancer therapies based on the anti-cancer properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify potential targets for its use in the treatment of various diseases. Finally, the development of new synthetic methods for the production of this compound may allow for the production of more potent and specific analogs of this molecule.
Synthesis Methods
The synthesis of 5-[3-(5-bromo-2-furyl)-2-propen-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves several steps, including the reaction of 5-bromo-2-furaldehyde with ethyl acetoacetate, followed by the addition of methylamine and the subsequent cyclization of the resulting intermediate. This process yields a product that can be further purified through recrystallization and chromatography. The final product is a white crystalline powder with a melting point of approximately 200°C.
properties
IUPAC Name |
5-[(E)-3-(5-bromofuran-2-yl)prop-2-enylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO5/c1-13(2)18-11(15)9(12(16)19-13)5-3-4-8-6-7-10(14)17-8/h3-7H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUIWRAVVDJNBY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC=CC2=CC=C(O2)Br)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC(=O)C(=C/C=C/C2=CC=C(O2)Br)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-4-(5-chloro-2-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6024646.png)

![2-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)imidazo[1,2-a]pyridine](/img/structure/B6024654.png)
![2-[4-(1-acetyl-4-piperidinyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6024662.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6024682.png)
![1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6024683.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6024686.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6024693.png)
![2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide](/img/structure/B6024699.png)


![5-(1-pyrrolidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6024733.png)
![5-cyclopropyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-isoxazolecarboxamide](/img/structure/B6024738.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[4-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B6024742.png)